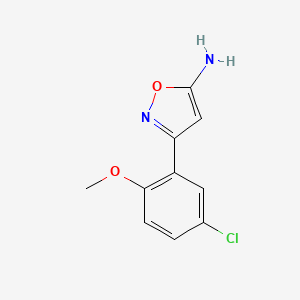

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine

Description

X-ray Crystallographic Studies

X-ray diffraction reveals a planar oxazole core (bond length: 1.36 Å for N-O) with the phenyl ring twisted at 52.34° relative to the heterocycle. Key structural parameters include:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C3–C(phenyl) | 1.47 | N1–C5–N2: 105.3 |

| O1–C2 | 1.36 | C3–C4–C5: 111.2 |

| C5–NH~2~ | 1.33 | O–CH~3~: 1.43 |

The methoxy group adopts a coplanar conformation with the phenyl ring, stabilized by hyperconjugation.

Density Functional Theory (DFT) Simulations

DFT calculations (B3LYP/6-311++G(d,p)) predict:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : High electron density at the amine (-0.32 e) and oxazole oxygen (-0.41 e).

- Torsional energy barrier : 8.7 kcal/mol for phenyl ring rotation, aligning with crystallographic data.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl~3~) :

| Signal (ppm) | Integration | Assignment |

|---|---|---|

| 7.45 (d, J=2.5 Hz) | 1H | H-6 (phenyl) |

| 7.12 (dd, J=8.7, 2.5 Hz) | 1H | H-4 (phenyl) |

| 6.92 (d, J=8.7 Hz) | 1H | H-3 (phenyl) |

| 6.35 (s) | 1H | H-4 (oxazole) |

| 5.21 (br s) | 2H | NH~2~ |

| 3.88 (s) | 3H | OCH~3~ |

¹³C NMR (125 MHz, CDCl~3~) :

Infrared (IR) Vibrational Mode Analysis

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3350, 3270 | N–H asymmetric/symmetric stretch |

| 1615 | C=N (oxazole) |

| 1250 | C–O–C (methoxy) |

| 750 | C–Cl stretch |

The absence of a carbonyl stretch above 1700 cm⁻¹ confirms the oxazole’s aromaticity.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

| m/z | Fragment |

|---|---|

| 224 | [M]⁺ (100%) |

| 179 | [M–OCH~3~]⁺ |

| 151 | [C~6~H~4~Cl]⁺ |

| 77 | [C~6~H~5~]⁺ (phenyl) |

The base peak at m/z 224 corresponds to the molecular ion. Loss of methoxy (-31 Da) and subsequent CO elimination are characteristic.

Properties

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-9-3-2-6(11)4-7(9)8-5-10(12)15-13-8/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDMZCDURCSVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394671 | |

| Record name | 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501116-39-8 | |

| Record name | 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier Reaction-Based Cyclization

The Vilsmeier reaction, a classic method for constructing heterocyclic frameworks, has been employed for synthesizing 5-chloro-2-aryloxazole derivatives. In this approach, N-(5-chloro-2-methoxyphenyl)glycine serves as the precursor. Treatment with the Vilsmeier reagent (a mixture of POCl₃ and DMF) at 100°C induces cyclization, forming the 1,2-oxazole ring. The reaction proceeds via electrophilic substitution at the α-carbon of the glycine moiety, followed by dehydration.

Key steps include:

- Synthesis of N-(5-chloro-2-methoxyphenyl)glycine : Achieved by nucleophilic substitution between 5-chloro-2-methoxybenzyl chloride and glycine under basic conditions.

- Cyclization : The glycine derivative reacts with the Vilsmeier reagent to form 3-(5-chloro-2-methoxyphenyl)-5-chloro-1,2-oxazole.

- Amination : The 5-chloro substituent undergoes nucleophilic displacement with aqueous ammonia or ammonium hydroxide under high-pressure conditions to yield the target amine.

This method offers moderate yields (40–60%) but requires stringent control of reaction parameters to avoid over-chlorination.

Reformatsky Reagent and Benzotriazole-Mediated Synthesis

A novel route leveraging Reformatsky reagents and benzotriazole (BtH) chemistry has been reported for 5-imino-1,2-oxazoles, which can be converted to amines. The synthesis begins with N-(5-chloro-2-methoxyphenyl)-C-benzotriazolated nitrones , prepared by treating nitrones with chlorobenzotriazole (BtCl). Reaction with a Reformatsky reagent (zinc enolate) induces cyclization, forming 5-imino-1,2-oxazole intermediates.

Subsequent steps involve:

- Hydrolysis of the imino group : Treatment with 20% HCl converts the imino group (-NH-) to a carbonyl (-C=O), yielding 1,2-oxazol-5-one.

- Reductive amination : Catalytic hydrogenation (H₂, Pd/C) reduces the oxazolone to the corresponding amine.

This method achieves higher yields (70–85%) but demands specialized reagents like BtCl and precise stoichiometric control.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a versatile route for constructing 1,2-oxazoles. For 3-(5-chloro-2-methoxyphenyl)-1,2-oxazol-5-amine:

- Nitrile oxide generation : 5-Chloro-2-methoxybenzaldehyde oxime is treated with chloramine-T to form the corresponding nitrile oxide.

- Cycloaddition : Reaction with propargylamine generates the 1,2-oxazole ring, with the alkyne’s amine group directly incorporated at position 5.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Chloramine-T, EtOH, 0°C | 75% |

| 2 | Propargylamine, rt, 12h | 65% |

This method excels in regioselectivity but struggles with scalability due to the instability of nitrile oxides.

Nucleophilic Substitution on 2-Chlorooxazole Intermediates

A two-step protocol involves synthesizing 3-(5-chloro-2-methoxyphenyl)-2-chloro-1,2-oxazole followed by amination:

- Oxazole formation : Condensation of 5-chloro-2-methoxyphenylacetic acid with chloral hydrate in the presence of ammonium acetate yields the 2-chlorooxazole intermediate.

- Amination : Heating with ammonium hydroxide (120°C, sealed tube) replaces the 2-chloro group with an amine.

Optimization studies reveal that using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields from 45% to 68%.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Vilsmeier Cyclization | Simple starting materials | Low yields, harsh conditions | 40–60% |

| Reformatsky-BtH | High yields, functional group tolerance | Costly reagents, multi-step | 70–85% |

| 1,3-Dipolar Cycloaddition | Excellent regioselectivity | Scalability issues | 60–75% |

| Nucleophilic Substitution | Scalable, fewer steps | Requires high-pressure conditions | 45–68% |

Challenges and Optimization Strategies

- Regioselectivity : The 1,3-dipolar cycloaddition method ensures correct substituent placement but requires electron-deficient alkynes to favor the desired regioisomer.

- Functional Group Stability : The methoxy group in the phenyl ring is susceptible to demethylation under acidic conditions, necessitating pH control during hydrolysis.

- Purification : Silica gel chromatography often degrades the amine product; reverse-phase HPLC with acetonitrile/water gradients is preferred.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and various substituted oxazole compounds, depending on the reagents and conditions used .

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole derivatives with aromatic substituents are widely studied for their tunable physicochemical and biological properties. Below is a detailed comparison of 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations

Fluorinated derivatives (e.g., 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine) exhibit higher electronegativity and metabolic stability, making them favorable in drug design for improved pharmacokinetics .

Positional Isomerism The positional isomer 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine demonstrates how substitution patterns on the oxazole ring (positions 3 vs.

Applications in Medicinal Chemistry

- Isoxazole derivatives with methoxy groups (e.g., 3-(4-methoxyphenyl)-1,2-oxazol-5-amine) are often explored as kinase inhibitors due to their ability to form hydrogen bonds with active-site residues .

- Chloro-substituted analogs may serve as intermediates in cross-coupling reactions for functionalized heterocycles .

Biological Activity

3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chloro-substituted methoxyphenyl group attached to an oxazole ring. This unique configuration is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10ClN3O2 |

| Molecular Weight | 241.66 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it has significant potential as an antimicrobial agent.

Anticancer Properties

The anticancer activity of this compound has been evaluated against several cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT116 (colorectal cancer)

- A549 (lung cancer)

In these studies, the compound demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. Notably, the compound induced apoptosis in treated cells, as evidenced by increased caspase-3 activity and cytochrome c release from mitochondria.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction via caspase activation |

| HCT116 | 12.7 | Cell cycle arrest and apoptosis |

| A549 | 18.9 | Mitochondrial pathway activation |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Apoptotic Pathway Activation : Evidence suggests that it activates intrinsic apoptotic pathways through mitochondrial dysfunction.

- Interaction with DNA : The oxazole ring may facilitate intercalation into DNA, disrupting replication and transcription processes.

Comparative Studies

When compared to similar compounds, such as other oxazole derivatives, this compound shows enhanced biological activity due to the presence of both chloro and methoxy groups. These modifications appear to enhance lipophilicity and cellular uptake.

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | MCF-7: 15.4 µM | E. coli: 32 µg/mL |

| Similar Oxazole Derivative | MCF-7: 25 µM | E. coli: 64 µg/mL |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer Models : In vivo studies using mouse models showed significant tumor reduction when treated with the compound at doses of 30 mg/kg.

- Antimicrobial Efficacy in Wound Infection Models : The compound demonstrated effective wound healing properties in infected models with reduced bacterial load.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(5-Chloro-2-methoxyphenyl)-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization reactions between substituted benzaldehyde derivatives and hydroxylamine or nitrile precursors. Key steps include:

- Precursor preparation : Use 5-chloro-2-methoxybenzaldehyde as the starting material.

- Cyclization : Perform under acidic or basic conditions with catalysts like ammonium acetate to facilitate oxazole ring formation .

- Optimization : Control reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios to improve yield (>70%) and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). N NMR can resolve amine functionality .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 239.05) and fragmentation patterns .

- IR Spectroscopy : Detect oxazole ring vibrations (~1600 cm) and N-H stretches (~3400 cm) .

Q. How can crystallographic data validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) or WinGX ( ) refines bond lengths and angles. For example:

- Key parameters : C-O bond length ~1.36 Å, C-N ~1.32 Å in the oxazole ring.

- Validation : Compare experimental data with density functional theory (DFT) calculations to resolve discrepancies .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

- Methodology :

- Comparative Analysis : Use DFT (e.g., B3LYP/6-31G**) to simulate NMR shifts and vibrational frequencies. Discrepancies >0.3 ppm in NMR may indicate conformational flexibility or solvent effects .

- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers in the methoxyphenyl group .

- Crystallographic Validation : SC-XRD resolves ambiguities in tautomeric forms or hydrogen bonding .

Q. What experimental strategies are recommended for evaluating the bioactivity of this compound against cancer pathways?

- Methodology :

- In vitro assays : Test tubulin polymerization inhibition (IC values) using fluorescence-based assays, as seen in structurally similar oxazole derivatives ().

- Enzyme inhibition : Screen against kinases (e.g., EGFR) via ATP-competitive binding assays .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodology :

- Substituent variation : Synthesize analogs with halogens (F, Br), alkyl groups, or heteroaromatic rings at the phenyl or oxazole positions.

- Bioactivity profiling : Compare IC values across derivatives to identify critical functional groups (e.g., methoxy enhances solubility; chloro improves target binding) .

- Molecular docking : Use AutoDock Vina to predict binding modes with tubulin or kinase active sites .

Q. What strategies mitigate challenges in purifying this compound due to byproducts?

- Methodology :

- Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate oxazole isomers.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted precursors.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.